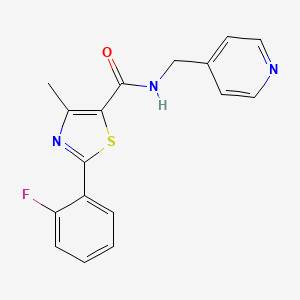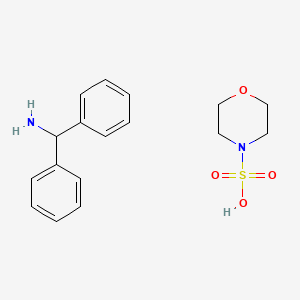
2-(2-fluorophenyl)-4-methyl-N-(4-pyridinylmethyl)-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenyl)-4-methyl-N-(4-pyridinylmethyl)-1,3-thiazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as 'compound 1' and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-(2-fluorophenyl)-4-methyl-N-(4-pyridinylmethyl)-1,3-thiazole-5-carboxamide involves the inhibition of STAT3 activity. STAT3 is a transcription factor that plays a crucial role in various cellular processes, including cell growth and differentiation. Inhibition of STAT3 activity by 2-(2-fluorophenyl)-4-methyl-N-(4-pyridinylmethyl)-1,3-thiazole-5-carboxamide leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-(2-fluorophenyl)-4-methyl-N-(4-pyridinylmethyl)-1,3-thiazole-5-carboxamide has been shown to have various biochemical and physiological effects. Studies have reported that this compound can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 2-(2-fluorophenyl)-4-methyl-N-(4-pyridinylmethyl)-1,3-thiazole-5-carboxamide in lab experiments is its specificity towards STAT3 inhibition. This compound has shown to selectively inhibit the activity of STAT3 without affecting other signaling pathways. However, one of the limitations is its solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 2-(2-fluorophenyl)-4-methyl-N-(4-pyridinylmethyl)-1,3-thiazole-5-carboxamide. One of the directions is to investigate its potential applications in other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is to explore the use of this compound in combination with other drugs to enhance its efficacy. Furthermore, research can be conducted to improve the solubility and bioavailability of this compound to increase its potential applications.
Métodos De Síntesis
The synthesis of 2-(2-fluorophenyl)-4-methyl-N-(4-pyridinylmethyl)-1,3-thiazole-5-carboxamide has been reported in various research articles. One of the commonly used methods involves the reaction of 2-fluoroaniline with 4-methyl-5-(pyridin-4-yl)-2-thioxo-1,3-thiazole-3-carboxylic acid in the presence of a coupling agent such as EDC (ethyl(dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction mixture is then purified using column chromatography to obtain the desired product.
Aplicaciones Científicas De Investigación
2-(2-fluorophenyl)-4-methyl-N-(4-pyridinylmethyl)-1,3-thiazole-5-carboxamide has shown potential applications in various scientific research fields. One of the significant applications is in the field of cancer research. Studies have reported that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has been shown to inhibit the activity of a protein called STAT3, which is involved in the development of cancer.
Propiedades
IUPAC Name |
2-(2-fluorophenyl)-4-methyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS/c1-11-15(16(22)20-10-12-6-8-19-9-7-12)23-17(21-11)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEFAJUVPCWPJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenyl)-4-methyl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-5-methyl-4-[(1H-tetrazol-5-ylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6133666.png)

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B6133674.png)
![N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B6133680.png)
![8-methoxy-4,4,6-trimethyl-1-(5-oxo-2-thioxo-4-imidazolidinylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B6133683.png)
![(1S*,4S*)-2-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B6133690.png)
![4-(5-bromo-2-fluorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6133704.png)
![4-(2-naphthylmethyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B6133712.png)
![1-(4-{4-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B6133726.png)
![1-[3-(4-morpholinyl)propyl]-6-oxo-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6133730.png)

![2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)-N-phenylacetamide](/img/structure/B6133758.png)
![3-(4-fluorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6133771.png)
